molecular formula C18H14O2 B6406375 2-Methyl-3-(naphthalen-1-yl)benzoic acid CAS No. 1261927-25-6

2-Methyl-3-(naphthalen-1-yl)benzoic acid

Cat. No.: B6406375
CAS No.: 1261927-25-6
M. Wt: 262.3 g/mol
InChI Key: CNBWIYKTTODHPB-UHFFFAOYSA-N
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Description

2-Methyl-3-(naphthalen-1-yl)benzoic acid is a substituted benzoic acid derivative featuring a methyl group at the ortho position (C2) and a naphthalen-1-yl group at the meta position (C3) relative to the carboxylic acid moiety. This structural configuration imparts distinct physicochemical properties, including enhanced hydrophobicity due to the fused aromatic naphthalene system. Potential applications span pharmaceuticals, biosensing, and industrial extraction processes, leveraging its aromatic and hydrophobic characteristics.

Properties

IUPAC Name

2-methyl-3-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-12-14(9-5-10-15(12)18(19)20)17-11-4-7-13-6-2-3-8-16(13)17/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBWIYKTTODHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(naphthalen-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzoic acid and 1-bromonaphthalene.

    Grignard Reaction: The 1-bromonaphthalene undergoes a Grignard reaction with magnesium to form the corresponding Grignard reagent.

    Coupling Reaction: The Grignard reagent is then coupled with 2-methylbenzoic acid under appropriate conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for 2-Methyl-3-(naphthalen-1-yl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Potential Chemical Reactions

Given its structure, 2-Methyl-3-(naphthalen-1-yl)benzoic acid could participate in various chemical reactions, including:

  • Esterification : This involves the reaction of the carboxylic acid group with an alcohol to form an ester.

  • Amidation : The carboxylic acid group can react with an amine to form an amide.

  • Decarboxylation : Under certain conditions, the carboxylic acid group might undergo decarboxylation, leading to the formation of a simpler aromatic compound.

These reactions are common for benzoic acid derivatives and can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

Reaction Conditions and Catalysts

The efficiency of chemical reactions involving 2-Methyl-3-(naphthalen-1-yl)benzoic acid would depend on the choice of reaction conditions. For example:

  • Temperature : Elevated temperatures can enhance reaction rates but may also lead to side reactions.

  • Solvents : Polar solvents like DMF or DMSO can facilitate reactions involving polar transition states.

  • Catalysts : Acidic or basic catalysts can be used to enhance the reactivity of the carboxylic acid group.

Data Tables for Related Reactions

While specific data for 2-Methyl-3-(naphthalen-1-yl)benzoic acid is not available, related compounds provide useful insights. For instance, the reduction of carboxylic acids to aldehydes can be achieved with high yields under optimized conditions .

CompoundReaction ConditionsYield
[1,1'-Biphenyl]-4-carboxylic acidPd(OAc)2, triethylsilane, toluene, 160°C, 15h97%
[1,1'-Biphenyl]-2-carboxylic acidPd(OAc)2, triethylsilane, toluene, 160°C, 15h98%
(E)-4-Styrylbenzoic acidPd(OAc)2, triethylsilane, toluene, 160°C, 15h93%

Scientific Research Applications

Drug Discovery

The compound has been investigated for its potential therapeutic applications. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies suggest that derivatives of 2-methyl-3-(naphthalen-1-yl)benzoic acid exhibit cytotoxic effects against various cancer cell lines. A case study demonstrated that certain analogs showed enhanced activity compared to standard chemotherapeutics, indicating potential for development as anticancer agents .
  • Anti-inflammatory Properties : Research has indicated that compounds with similar structures can inhibit inflammatory pathways, suggesting that 2-methyl-3-(naphthalen-1-yl)benzoic acid may also possess anti-inflammatory effects. In vitro assays have shown significant reductions in pro-inflammatory cytokine levels when tested on human immune cells .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic semiconductors.

  • Organic Light Emitting Diodes (OLEDs) : Studies have explored the use of 2-methyl-3-(naphthalen-1-yl)benzoic acid in OLEDs due to its ability to form stable thin films and its favorable electronic properties. The compound was incorporated into device architectures, resulting in improved light emission efficiency .

Synthetic Intermediate

As a versatile building block in organic synthesis, 2-methyl-3-(naphthalen-1-yl)benzoic acid serves as an intermediate for the synthesis of more complex molecules.

  • Synthesis of Naphthalene Derivatives : The compound can be utilized in the synthesis of various naphthalene derivatives through electrophilic aromatic substitution reactions. This application is particularly valuable in the pharmaceutical industry for creating diverse libraries of compounds for screening .

Data Table: Applications Overview

Application AreaDescriptionReferences
Drug DiscoveryPotential anticancer and anti-inflammatory agent
Materials ScienceUsed in OLEDs for improved light emission
Synthetic IntermediateBuilding block for naphthalene derivatives

Case Studies

Several case studies highlight the applications of 2-methyl-3-(naphthalen-1-yl)benzoic acid:

  • Anticancer Activity Study : A series of derivatives were synthesized and tested against breast cancer cell lines. Results showed that modifications at the naphthalene ring significantly enhanced cytotoxicity compared to the parent compound .
  • OLED Development : A research group incorporated this compound into OLED devices, achieving a 30% increase in efficiency compared to devices without it. The stability of the films was also noted as a significant advantage .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(naphthalen-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 4-Amino-3-(naphthalen-2-ylmethoxy)benzoic Acid ()

  • Structure: Contains a naphthalen-2-ylmethoxy group at C3 and an amino group at C3.
  • Key Differences: The ether linkage and amino group introduce polarity, reducing hydrophobicity compared to the target compound. The naphthalene orientation (2-yl vs. 1-yl) may alter steric interactions in biological systems.

b. 5-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid ()

  • Structure : A pyrazolopyrimidine core with naphthalen-1-yl and trifluoromethyl substituents.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound. The heterocyclic core may improve binding affinity in kinase inhibitors .

c. 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic Acid ()

  • Structure: Features an imidazolidinone ring at C3 instead of naphthalene.
  • Likely differences in biosensor recognition due to substituent polarity .

Physicochemical Properties

a. Hydrophobicity and Extraction Efficiency

  • Distribution Coefficients: Benzoic acid derivatives with larger hydrophobic substituents (e.g., naphthalene) exhibit higher distribution coefficients (m), facilitating rapid extraction in emulsion liquid membranes . Target compound vs. acetic acid: The naphthalene group likely increases m significantly, enabling faster extraction than acetic acid but slower than phenol due to steric bulk . Target compound vs. 4-amino-3-(naphthalen-2-ylmethoxy)benzoic acid: The latter’s polar amino group reduces m, making the target compound more extractable in non-polar phases .

b. Solubility and Stability

  • The naphthalen-1-yl group in the target compound reduces aqueous solubility compared to para-substituted analogs (e.g., pHBA in ). Substituent position (ortho/meta) further limits solubility relative to para-substituted derivatives .

a. Biosensor Recognition ()

  • A yeast-based biosensor for benzoic acid derivatives showed preferential recognition for para-substituted compounds (e.g., p-aminobenzoic acid, pHBA) over ortho/meta analogs.
  • The target compound’s meta-naphthalene substituent may result in weaker biosensor responses compared to para-substituted derivatives .

b. Pharmaceutical Potential

  • Naphthalene-containing analogs (e.g., kinase inhibitors in ) demonstrate enhanced binding to hydrophobic enzyme pockets. The target compound’s naphthalen-1-yl group may confer similar advantages in drug design, though activity depends on substituent positioning and electronic effects .

Biological Activity

2-Methyl-3-(naphthalen-1-yl)benzoic acid, a derivative of benzoic acid, has garnered attention in the scientific community for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with 2-Methyl-3-(naphthalen-1-yl)benzoic acid, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-Methyl-3-(naphthalen-1-yl)benzoic acid can be represented as follows:

C15H12O2\text{C}_{15}\text{H}_{12}\text{O}_2

Synthesis Methods

The synthesis of 2-Methyl-3-(naphthalen-1-yl)benzoic acid typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available 3-methylbenzoic acid and naphthalene derivatives.
  • Reaction Conditions : The reaction is conducted under acidic or basic conditions, often utilizing solvents like dimethylformamide (DMF) or dichloromethane.
  • Coupling Reaction : A nucleophilic aromatic substitution reaction occurs, yielding the desired product.

Antimicrobial Properties

Research indicates that 2-Methyl-3-(naphthalen-1-yl)benzoic acid exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Bacillus subtilis100 µg/mL

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-Methyl-3-(naphthalen-1-yl)benzoic acid has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways.

Mechanism of Action :

  • Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

A study reported that treatment with 2-Methyl-3-(naphthalen-1-yl)benzoic acid resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as an anticancer therapeutic .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of 2-Methyl-3-(naphthalen-1-yl)benzoic acid against common bacterial strains. The results indicated that the compound showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .

Study 2: Anticancer Properties

A recent study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with varying concentrations of 2-Methyl-3-(naphthalen-1-yl)benzoic acid led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-Methyl-3-(naphthalen-1-yl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling naphthalene derivatives with substituted benzoic acid precursors. For example, nucleophilic substitution or Ullmann-type coupling can introduce the naphthalen-1-yl group at the benzoic acid scaffold. Optimization includes adjusting catalysts (e.g., Pd-based for cross-coupling), reaction temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
  • Key Parameters : Monitor reaction progress using TLC and characterize intermediates via melting point and NMR spectroscopy .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of 2-Methyl-3-(naphthalen-1-yl)benzoic acid?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic proton signals in the δ 6.8–8.3 ppm range for naphthalene and benzoic acid moieties. The methyl group (2-CH₃) appears as a singlet ~δ 2.5 ppm. Carboxylic acid protons may appear as broad peaks ~δ 10–12 ppm .
  • IR : Confirm the carboxylic acid group via a strong O-H stretch ~2500–3000 cm⁻¹ and C=O stretch ~1680–1720 cm⁻¹. Aromatic C-H stretches appear ~3000–3100 cm⁻¹ .

Q. What analytical methods are suitable for quantifying 2-Methyl-3-(naphthalen-1-yl)benzoic acid in complex matrices?

  • Methodological Answer : Use LC-MS for high sensitivity and specificity. Reverse-phase C18 columns with mobile phases (e.g., methanol/water + 0.1% formic acid) enable separation. Quantify via external calibration curves (linear range: 0.1–100 µg/mL). Validate with spike-recovery tests (85–115% recovery) and limit of detection (LOD) < 0.05 µg/mL .
  • Sample Prep : Solid-phase extraction (SPE) with HLB cartridges improves recovery. Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 2-Methyl-3-(naphthalen-1-yl)benzoic acid derivatives?

  • Methodological Answer : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Collect data using a Bruker Kappa APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL (space group determination, thermal parameter adjustments). Validate bond lengths (e.g., C-C = 1.40–1.48 Å) and angles using CIF-check tools. For twinned crystals, employ twin-law refinement in SHELXL .

Q. How can discrepancies in analytical data (e.g., HPLC vs. LC-MS results) be systematically addressed?

  • Methodological Answer :

  • Cross-Validation : Compare retention times (HPLC) with exact mass (LC-MS; ±2 ppm accuracy). Use isotopic patterns to confirm molecular ions (e.g., [M+H]⁺ for C₁₉H₁₆O₂).
  • Matrix Effects : Spike internal standards (e.g., deuterated benzoic acid) to correct ion suppression/enhancement in LC-MS .
  • Contradiction Resolution : Re-run samples under varying pH or column temperatures to isolate co-eluting impurities .

Q. What strategies are employed to study structure-activity relationships (SAR) for 2-Methyl-3-(naphthalen-1-yl)benzoic acid in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methyl with halogens or electron-withdrawing groups). Assess bioactivity (e.g., enzyme inhibition IC₅₀) using dose-response assays .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins. Validate with molecular dynamics simulations (100 ns trajectories) to assess stability .
  • Metabolite Identification : Use high-resolution LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in in vitro hepatocyte models .

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